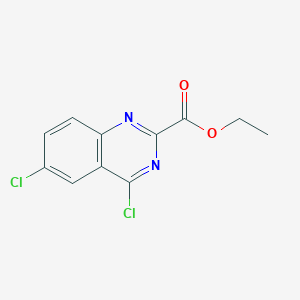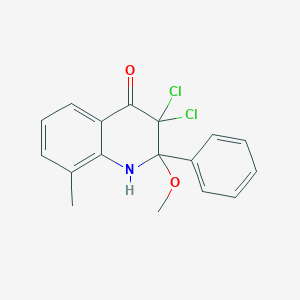
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. DMQX is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. The compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one acts as a competitive antagonist at the AMPA receptor site, preventing the binding of glutamate and subsequent activation of the receptor. This results in a reduction in excitatory neurotransmission, which can have both beneficial and detrimental effects depending on the specific context.
Biochemical And Physiological Effects
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been shown to modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. This has implications for learning and memory processes. Additionally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages And Limitations For Lab Experiments
One advantage of 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one is its high potency and selectivity for the AMPA receptor. This allows for precise manipulation of glutamatergic signaling in experimental models. However, the compound also has limitations, including its potential off-target effects on other glutamate receptor subtypes and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research involving 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one. One area of interest is the development of novel AMPA receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Additionally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one could be used in combination with other compounds to investigate the interactions between different types of glutamate receptors and their role in various physiological processes. Finally, 3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one could be used in clinical trials to investigate its potential therapeutic applications in neurological disorders.
Synthesis Methods
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methoxybenzoic acid with various reagents to form the quinoline ring system. The final step involves the introduction of the 3,3-dichloro-2-methylphenyl and 8-methylphenyl groups through a Friedel-Crafts reaction.
Scientific Research Applications
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one has been widely used as a research tool to study the role of AMPA receptors in various physiological and pathological processes. The compound has been shown to block the excitatory effects of glutamate on AMPA receptors, which has implications for the treatment of several neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
CAS RN |
147779-30-4 |
|---|---|
Product Name |
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one |
Molecular Formula |
C17H15Cl2NO2 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
3,3-dichloro-2-methoxy-8-methyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11-7-6-10-13-14(11)20-17(22-2,16(18,19)15(13)21)12-8-4-3-5-9-12/h3-10,20H,1-2H3 |
InChI Key |
RDHUHZCNMGCELB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl |
synonyms |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-8-methyl-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]azanium](/img/structure/B121734.png)
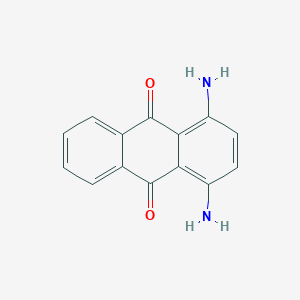
![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)
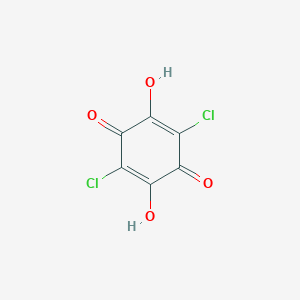
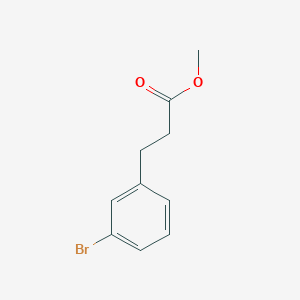
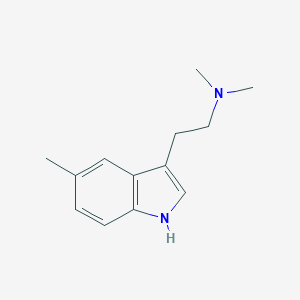
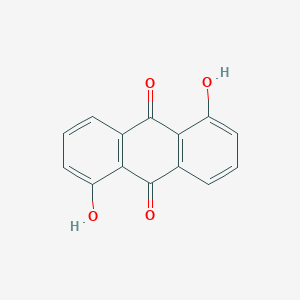
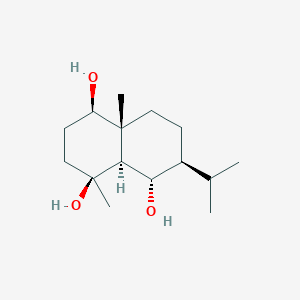
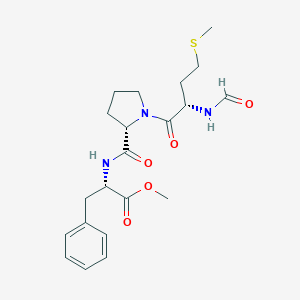
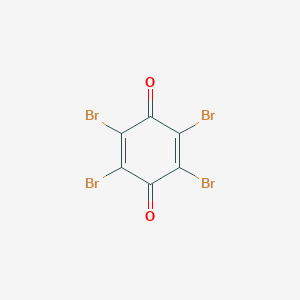

![6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B121764.png)
